Triphenyl(phenylimino)-lambda~5~-arsane

Description

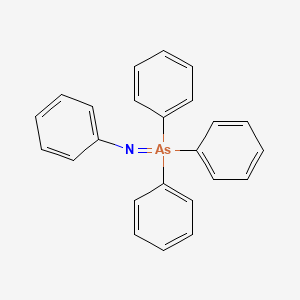

Triphenyl(phenylimino)-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (As^V) bonded to three phenyl groups and a phenylimino moiety (-N=Ph). Its structure confers unique electronic and steric properties, making it relevant in coordination chemistry and catalysis.

Properties

CAS No. |

33708-54-2 |

|---|---|

Molecular Formula |

C24H20AsN |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

triphenyl(phenylimino)-λ5-arsane |

InChI |

InChI=1S/C24H20AsN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H |

InChI Key |

XYHCARWHLRAMPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(phenylimino)-lambda~5~-arsane typically involves the reaction of triphenylarsine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction proceeds via the formation of an intermediate complex, which subsequently rearranges to form the desired product.

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(phenylimino)-lambda~5~-arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various arsenic-containing compounds with different oxidation states and substituted phenyl groups.

Scientific Research Applications

Triphenyl(phenylimino)-lambda~5~-arsane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organoarsenic compounds.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.

Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of Triphenyl(phenylimino)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Comparison with Phosphorus-Based Analogues

Phosphorus analogues, such as triphenyl[(phenylimino)ethenylidene]phosphorane, share structural similarities but differ in central atom electronegativity (P vs. As). Arsenic’s larger atomic radius and lower electronegativity result in longer As–N/C bonds compared to P–N/C, influencing reactivity. For instance, Bestmann et al. (1985) demonstrated that phosphorus-based ylides undergo annelation with oxocarboxylic acids under mild conditions . In contrast, arsenic analogues may require harsher conditions due to weaker π-backbonding. Additionally, arsenic’s reduced electronegativity could enhance Lewis acidity, making λ⁵-arsanes more effective in catalysis for electron-deficient systems.

Comparison with Other λ⁵-Arsane Derivatives

Substituent Effects

Compounds like dimethyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane () replace the phenylimino group with sulfanyl and plumbyl substituents . The phenylimino group in Triphenyl(phenylimino)-λ⁵-arsane, however, introduces resonance effects that delocalize electron density, possibly enhancing stability in redox processes.

Heavy Metal Influence

Lead-containing arsanes (e.g., diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane) exhibit increased toxicity due to lead’s bioaccumulative nature , limiting their biomedical applications. In contrast, Triphenyl(phenylimino)-λ⁵-arsane, devoid of heavy metals, may offer safer profiles for catalytic or pharmaceutical uses.

Environmental Persistence

While focuses on triphenyl ester OPEs’ anaerobic biodegradability (>70% removal in STPs) , phenyl-substituted arsanes may exhibit similar trends. The aromatic rings in Triphenyl(phenylimino)-λ⁵-arsane could resist hydrolysis but undergo microbial degradation under anaerobic conditions, though direct studies are lacking.

Comparison with Inorganic Arsenic Compounds

Inorganic arsenates (e.g., Lithium arsenate, ) are highly toxic and water-soluble, posing environmental risks . Triphenyl(phenylimino)-λ⁵-arsane, as an organic derivative, likely has lower acute toxicity due to reduced bioavailability. However, its long-term environmental impact remains understudied. Industrially, inorganic arsenicals are used in pesticides and alloys, whereas λ⁵-arsanes may serve as precursors for specialized ligands or catalysts.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.